3-Sgsgd

Description

3-Methylindole (CAS 83-34-1), a heterocyclic aromatic compound, is a derivative of indole with a methyl group substituted at the third position of the indole ring. It is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances due to its versatile reactivity and structural stability . The compound has a molecular weight of 131.18 g/mol and is characterized by a boiling point of 272–274°C. Analytical methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) are commonly employed to confirm its purity and structural integrity . Recent studies highlight its role as a precursor in synthesizing bioactive molecules, including serotonin receptor modulators and antimicrobial agents .

Properties

CAS No. |

123564-58-9 |

|---|---|

Molecular Formula |

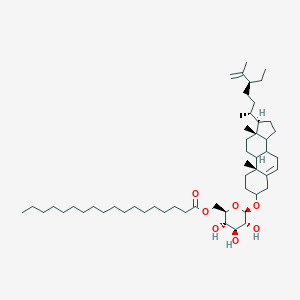

C53H92O7 |

Molecular Weight |

841.3 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate |

InChI |

InChI=1S/C53H92O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-47(54)58-36-46-48(55)49(56)50(57)51(60-46)59-41-31-33-52(6)40(35-41)27-28-42-44-30-29-43(53(44,7)34-32-45(42)52)38(5)25-26-39(9-2)37(3)4/h27,38-39,41-46,48-51,55-57H,3,8-26,28-36H2,1-2,4-7H3/t38-,39+,41?,42?,43-,44?,45?,46-,48-,49+,50-,51-,52+,53-/m1/s1 |

InChI Key |

OYZQYQSPKPQLFO-QZQJMBPMSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CC[C@H](CC)C(=C)C)C)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |

Synonyms |

3-O-(6'-O-stearoyl-beta-D-glucosyl)stigmasta-5,25(27)-dien 3-O-(6'-O-stearoylglucosyl)stigmasta-5,25(27)-diene 3-SGSGD |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Aleuritic acid can be synthesized through the saponification, filtration, and acidification of lac. The process involves saponifying lac in a sodium hydroxide solution at temperatures between 70 to 110°C for over 20 minutes. The saponified liquid is then salted out using a saturated salt solution and left to stand for more than 14 hours at room temperature. The sodium aleuritate is separated through filtration under reduced pressure and dissolved in boiling water. The sodium salt is then acidified using 15 to 20% sulfuric acid to obtain crude aleuritic acid, which is recrystallized using activated carbon powder and alcohol .

Industrial Production Methods: The industrial production of aleuritic acid involves similar steps but on a larger scale. The process is optimized for higher yield and purity, with the extraction and recrystallization techniques being refined to produce aleuritic acid with a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions: Aleuritic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur at the hydroxyl groups, often using reagents like acyl chlorides or anhydrides.

Major Products: The major products formed from these reactions include macrocyclic lactones, dilactones, triesters, and substituted coumarin derivatives .

Scientific Research Applications

Aleuritic acid has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of aleuritic acid involves its interaction with various molecular targets and pathways. The presence of hydroxyl groups and a carboxylic acid group in its structure allows it to participate in hydrogen bonding and other interactions, making it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of 3-methylindole and structurally related indole derivatives, focusing on molecular properties, applications, and research trends:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Applications |

|---|---|---|---|---|---|

| 3-Methylindole | C₉H₉N | 131.18 | 83-34-1 | ≥98% | Pharmaceuticals, fragrances, agrochemicals |

| 1-Methylindole-3-carbaldehyde | C₁₀H₉NO | 159.19 | 5698-52-2 | ≥95% | Organic synthesis, fluorescent probes |

| 6-Methylindole | C₉H₉N | 131.18 | 3420-02-8 | ≥97% | Polymer additives, corrosion inhibitors |

| 2-(Trifluoromethyl)indole | C₉H₆F₃N | 185.15 | 1008-44-8 | ≥99% | Anticancer agents, electronic materials |

| 5-Methoxy-2-methyl-3-indoleacetic acid | C₁₂H₁₃NO₃ | 219.24 | 74374-62-2 | ≥98% | Plant growth regulators, biochemical research |

Key Observations:

Structural Influence on Reactivity : The position of substituents (e.g., methyl, trifluoromethyl) significantly affects electronic properties. For instance, 2-(trifluoromethyl)indole exhibits enhanced electrophilic substitution reactivity compared to 3-methylindole, making it valuable in medicinal chemistry .

Application Diversity : While 3-methylindole is prioritized in fragrance synthesis, 5-methoxy-2-methyl-3-indoleacetic acid is critical in plant hormone studies due to its structural similarity to auxins .

Purity and Synthesis : Higher purity grades (≥99%) are observed in halogenated derivatives like 2-(trifluoromethyl)indole, likely due to stringent purification protocols required for pharmaceutical applications .

Research Findings and Methodological Insights

Analytical Techniques

- GC-MS and NMR: 3-Methylindole and its analogs are routinely characterized using GC-MS for volatile compound analysis and NMR for structural confirmation. For example, 1-methylindole-3-carbaldehyde’s aldehyde group produces distinct ¹H-NMR signals at δ 9.8–10.2 ppm, enabling differentiation from non-functionalized derivatives .

- Synthetic Protocols : The synthesis of 6-methylindole involves Friedel-Crafts alkylation, whereas 2-(trifluoromethyl)indole requires palladium-catalyzed cross-coupling, reflecting the need for tailored methodologies .

Bioactivity Profiles

- Antimicrobial Activity : 3-Methylindole derivatives modified with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced antimicrobial potency against Gram-positive bacteria .

- Thermal Stability : 6-Methylindole demonstrates superior thermal stability (decomposition temperature >300°C), making it suitable for high-temperature industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.